Cas no 930111-04-9 (methyl(1-methyl-1H-pyrazol-5-yl)methylamine)

Methyl(1-methyl-1H-pyrazol-5-yl)methylamine is a pyrazole-based amine compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a methyl-substituted pyrazole ring and an amine functional group, offers versatility as a building block for heterocyclic chemistry. The compound's stability and reactivity make it suitable for use in nucleophilic substitution reactions, reductive aminations, and as a precursor for biologically active molecules. Its well-defined molecular framework allows for precise modifications, enhancing its utility in drug discovery and material science. The presence of both amine and pyrazole moieties enables selective interactions in coordination chemistry, broadening its applicability in catalysis and ligand design.
methyl(1-methyl-1H-pyrazol-5-yl)methylamine structure
930111-04-9 structure
Product name:methyl(1-methyl-1H-pyrazol-5-yl)methylamine
CAS No:930111-04-9
MF:C6H11N3
MW:125.171640634537
MDL:MFCD03419812
CID:820417
PubChem ID:7019426

methyl(1-methyl-1H-pyrazol-5-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N,N,1-Trimethyl-1H-pyrazol-5-amine
    • Methyl-(2-methyl-2H-pyrazol-3-ylmethyl)-amine
    • N,1-dimethyl-1H-Pyrazole-5-methanamine
    • N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine
    • N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine
    • 1-methyl-5-[(methylamino)methyl]pyrazole
    • SCHEMBL10061627
    • MFCD03419812
    • 1-Methyl-5-[(methylamino)methyl]-1H-pyrazole
    • F2169-0788
    • methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
    • DTXSID20427119
    • n-methyl-n-[(1-methyl-1h-pyrazol-5-yl)methyl]amine
    • N-Methyl(1-methyl-1H-pyrazol-5-yl)methanamine
    • AKOS000301634
    • EN300-190152
    • FT-0748793
    • 930111-04-9
    • N-methyl-1-(2-methylpyrazol-3-yl)methanamine
    • J-523626
    • 1-methyl-5-((methylamino)methyl)-1h-pyrazole
    • N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine, AldrichCPR
    • N-Methyl(1-Methyl-1h-pyrazol-5-yl)methanamne
    • AT14309
    • PS-3816
    • methyl-(2-methyl-2 h-pyrazol-3-ylmethyl)-amine
    • DA-40417
    • BBL039123
    • ALBB-021547
    • STK313027
    • methyl[(2-methylpyrazol-3-yl)methyl]amine
    • methyl(1-methyl-1H-pyrazol-5-yl)methylamine
    • MDL: MFCD03419812
    • Inchi: InChI=1S/C6H11N3/c1-7-5-6-3-4-8-9(6)2/h3-4,7H,5H2,1-2H3
    • InChI Key: CHGIPIYKGPNYKT-UHFFFAOYSA-N
    • SMILES: CNCC1=CC=NN1C

Computed Properties

  • Exact Mass: 125.095297364g/mol
  • Monoisotopic Mass: 125.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 84.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8Ų
  • XLogP3: -0.4

Experimental Properties

  • Boiling Point: 102°C/15mm

methyl(1-methyl-1H-pyrazol-5-yl)methylamine Security Information

  • Hazardous Material Identification: C

methyl(1-methyl-1H-pyrazol-5-yl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
033970-500mg
Methyl-(2-methyl-2H-pyrazol-3-ylmethyl)-amine
930111-04-9
500mg
1868.0CNY 2021-07-13
TRC
M104340-50mg
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]amine
930111-04-9
50mg
$ 50.00 2022-06-04
Enamine
EN300-190152-0.05g
methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
930111-04-9 95.0%
0.05g
$42.0 2025-02-20
Enamine
EN300-190152-0.1g
methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
930111-04-9 95.0%
0.1g
$62.0 2025-02-20
eNovation Chemicals LLC
D546330-25g
N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine
930111-04-9 97%
25g
$1800 2023-09-03
Key Organics Ltd
PS-3816-5MG
1-Methyl-5-[(methylamino)methyl]-1H-pyrazole
930111-04-9 >97%
5mg
£46.00 2025-02-09
Life Chemicals
F2169-0788-5g
methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
930111-04-9 95%+
5g
$633.0 2023-09-06
Life Chemicals
F2169-0788-10g
methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
930111-04-9 95%+
10g
$1200.0 2023-09-06
TRC
M104340-100mg
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]amine
930111-04-9
100mg
$ 65.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
033970-1g
Methyl-(2-methyl-2H-pyrazol-3-ylmethyl)-amine
930111-04-9
1g
2876.0CNY 2021-07-13

Additional information on methyl(1-methyl-1H-pyrazol-5-yl)methylamine

Recent Advances in the Study of Methyl(1-methyl-1H-pyrazol-5-yl)methylamine (CAS: 930111-04-9)

Methyl(1-methyl-1H-pyrazol-5-yl)methylamine (CAS: 930111-04-9) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its utility as a versatile building block in the synthesis of novel bioactive molecules, particularly in the context of kinase inhibitors and GPCR-targeted therapeutics. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.

One of the key areas of interest in recent research has been the role of methyl(1-methyl-1H-pyrazol-5-yl)methylamine in the design of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the nanomolar range. The study further elucidated the structural basis for this activity, revealing that the pyrazole moiety plays a crucial role in binding to the kinase active site.

In addition to its kinase inhibitory properties, methyl(1-methyl-1H-pyrazol-5-yl)methylamine has also been investigated for its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs represent one of the largest families of drug targets, and the development of selective ligands remains a priority in pharmaceutical research. A recent preprint on bioRxiv reported the synthesis and characterization of a series of GPCR ligands incorporating this compound as a core structural element. Preliminary pharmacological assays indicated promising selectivity profiles for certain receptor subtypes, suggesting its utility in the development of next-generation GPCR modulators.

The synthetic accessibility of methyl(1-methyl-1H-pyrazol-5-yl)methylamine has also been a focus of recent investigations. A 2024 publication in Organic Letters described an optimized synthetic route that improves yield and scalability while minimizing the use of hazardous reagents. This advancement is particularly relevant for industrial applications, where efficient and sustainable synthesis methods are highly valued. The authors also highlighted the compound's stability under various conditions, which further enhances its appeal as a pharmaceutical intermediate.

Beyond its direct applications, methyl(1-methyl-1H-pyrazol-5-yl)methylamine has been employed as a tool compound in chemical biology studies. For instance, a recent study in ACS Chemical Biology utilized this compound to probe the role of specific metabolic pathways in cancer cell proliferation. The findings underscored the compound's utility as a chemical probe, enabling researchers to dissect complex biological processes with high precision. Such applications highlight the multifaceted potential of this molecule in both basic and translational research.

In conclusion, methyl(1-methyl-1H-pyrazol-5-yl)methylamine (CAS: 930111-04-9) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications—ranging from kinase inhibition to GPCR modulation—coupled with its synthetic tractability, make it a compound of enduring interest. Future research directions may include further optimization of its pharmacological properties, exploration of additional biological targets, and development of novel derivatives with enhanced therapeutic potential. As the field progresses, this compound is likely to remain a cornerstone in the design of innovative therapeutics.

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